2-Amino-5-bromobenzoic acid

Catalog No.
S569237
CAS No.
5794-88-7
M.F
C7H6BrNO2
M. Wt
216.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-bromobenzoic acid

CAS Number

5794-88-7

Product Name

2-Amino-5-bromobenzoic acid

IUPAC Name

2-amino-5-bromobenzoic acid

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)

InChI Key

CUKXRHLWPSBCTI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)C(=O)O)N

Synonyms

2-Amino-5-bromobenzoic Acid; 4-Bromo-2-carboxyaniline; 5-Bromo-2-aminobenzoic Acid; NSC 97201;

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N

The exact mass of the compound 2-Amino-5-bromobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97201. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Amino-5-bromobenzoic acid (CAS: 5794-88-7), also known as 5-bromoanthranilic acid, is a bifunctional halogenated aromatic building block widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [1]. Featuring an amino group, a carboxylic acid, and a reactive bromine atom at the 5-position, it serves as a premier precursor for constructing functionalized quinazolinones, benzoxazinones, and benzodiazepines [2]. In procurement contexts, its primary value lies in the strategic placement of the bromine atom, which remains stable during initial ring-closing condensation reactions but serves as a highly reactive handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig) [2]. This makes it a superior choice for combinatorial library generation compared to non-halogenated or chlorinated analogs.

Research Fit

Workflow Pd-catalyzed coupling & heterocycle synthesis
Selection 5-Br reactive handle, ortho-NH2/COOH bifunctional
Use context Biaryl, quinazoline, and N-aryl anthranilic acid construction

Substituting 2-amino-5-bromobenzoic acid with its closest analogs fundamentally alters downstream processability and yield. Unsubstituted anthranilic acid lacks the halogen handle entirely, preventing late-stage diversification of the resulting heterocyclic core. While 5-chloroanthranilic acid is cheaper, the C-Cl bond is significantly less reactive in standard cross-coupling reactions, often necessitating harsh conditions, extended reaction times, or expensive specialized palladium ligands (e.g., S-Phos or XPhos) to achieve acceptable yields [1]. Conversely, 5-iodoanthranilic acid is overly reactive; it is prone to dehalogenation, catalyst poisoning, and the formation of higher-order oligomers during solid-phase synthesis [2]. Consequently, the 5-bromo variant provides the optimal thermodynamic balance—stable enough for robust cyclization, yet reactive enough for efficient, high-yielding functionalization.

Substitution Risk

Halogen identity Br provides optimal balance for cross-coupling; Cl is less reactive, F is essentially inert under standard Pd conditions. Direct substitution may require re-optimization.
Position isomerism 4-Bromo isomer differs in melting point and solubility, which may shift purification and formulation workflows. Not a drop-in replacement.
Reactivity profile C–Br at 5-position enables regioselective amination without acid protection; alternative isomers may require protecting-group strategies, altering step count.

Aerobic Oxidative Coupling Yield

In the palladium-catalyzed synthesis of 2-aminobenzoxazinones via aerobic oxidative coupling with isocyanides, 2-amino-5-bromobenzoic acid demonstrates significantly higher reactivity and stability than other halogenated analogs [1]. While 5-bromoanthranilic acid achieves an 82% product yield, the 5-chloroanthranilic acid analog yields only 67% under identical conditions [1]. Furthermore, substitution with an iodine atom (5-iodoanthranilic acid) leads to reaction failure, affording only trace amounts of the desired product due to incompatible reactivity [1].

Evidence DimensionIsolated product yield in Pd-catalyzed aerobic oxidative coupling
Target Compound Data82% yield (5-bromoanthranilic acid)
Comparator Or Baseline67% yield (5-chloroanthranilic acid); Trace amounts (5-iodoanthranilic acid)
Quantified Difference15% absolute yield increase over the chloro-analog and prevention of reaction failure compared to the iodo-analog.
ConditionsPd(OAc)2 catalyst (5-10 mol %), tert-butyl isocyanide, 75 °C, O2 atmosphere (1 atm).

Procurement of the 5-bromo derivative ensures high-yielding scale-up for benzoxazinone precursors while avoiding the catalyst deactivation or side reactions seen with iodo- or chloro-analogs.

Quinazoline yield
Cross-study comparable
94%isolated yield
Supports high-efficiency heterocycle construction
Melted urea, 25 h; antipathine A key intermediate

Solid-Phase Library Purity

For the solid-phase synthesis of 1,4-benzodiazepine-2,5-dione libraries, the choice of halogenated anthranilic acid is critical for downstream Suzuki cross-coupling [1]. 2-Amino-5-bromobenzoic acid successfully undergoes acylation and subsequent cross-coupling to yield clean benzodiazepine products with minimal side reactions [1]. In contrast, utilizing 5-iodoanthranilic acid results in product contamination with 15–20% higher-order oligomers, and 5-acetamidoanthranilic acid yields exclusively oligomeric waste, rendering them unsuitable for automated library generation [1].

Evidence DimensionProduct purity and oligomerization rate during solid-phase synthesis
Target Compound DataClean product formation suitable for direct Suzuki coupling
Comparator Or Baseline15–20% oligomer contamination (5-iodoanthranilic acid); 100% oligomerization (5-acetamidoanthranilic acid)
Quantified DifferenceElimination of 15-20% oligomeric contamination associated with the iodo-analog.
ConditionsSolid-phase acylation followed by Pd-catalyzed Suzuki cross-coupling on resin.

Selecting the 5-bromo compound maximizes library purity and minimizes costly chromatographic purification steps in automated combinatorial drug discovery.

Thermal stability
Data to verify
Target: 213–222°C
5-Cl: 204–206°C, 5-F: 181–185°C, 4-Br: 230–234°C
Intermediate melting point supports storage robustness
Class-level inference; verify lot-specific thermal data

Quinazolinone Diversification Efficiency

When synthesizing multi-substituted quinazolin-4(3H)-ones, the 5-bromo substituent of 2-amino-5-bromobenzoic acid provides an optimal balance of stability during the initial cyclization and reactivity for subsequent functionalization [1]. Compared to 5-chloroanthranilic acid, which exhibits sluggish reactivity in standard Suzuki-Miyaura couplings and often requires specialized, expensive ligands or higher temperatures, the 5-bromo-derived quinazolinones readily undergo Pd-catalyzed cross-coupling with aryl boronic acids in high yields (typically >75-80%) using standard, cost-effective catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 [1].

Evidence DimensionCross-coupling reactivity and catalyst dependency
Target Compound DataHigh yields (>75%) using standard, low-cost Pd catalysts
Comparator Or Baseline5-chloroanthranilic acid (requires specialized ligands or forcing conditions for viable yields)
Quantified DifferenceEnables the use of standard catalytic conditions, avoiding the cost and optimization time associated with activating C-Cl bonds.
ConditionsSuzuki-Miyaura cross-coupling of 6-halogenated quinazolinones with aryl boronic acids.

Buyers synthesizing diverse quinazolinone libraries should procure the 5-bromo building block to ensure broad compatibility with standard, cost-effective cross-coupling protocols.

Amination yield
Head-to-head
up to 99%N-aryl/N-alkyl product
Enables protection-free C–N coupling workflow
Copper-catalyzed, aliphatic/aromatic amines
Acute oral toxicity
Class-level inference
>500 mg/kgLD50 (rat, oral)
Moderate handling risk; supports lab accessibility
Safety data to verify; use standard PPE and ventilation
Ledipasvir intermediate
Supporting evidence
Patented diazotization/iodination route (CN109678686A) directly uses 5-Br compound
Demonstrated scalability in pharmaceutical synthesis
Process-validated starting material for HCV polymerase inhibitor intermediate

Solid-Phase Benzodiazepine & Quinazolinone Synthesis

Due to its resistance to oligomerization compared to iodo-analogs and its superior cross-coupling reactivity compared to chloro-analogs, 2-amino-5-bromobenzoic acid is the preferred building block for solid-phase combinatorial chemistry[1]. It allows for robust on-resin cyclization followed by diverse late-stage functionalization via Suzuki or Buchwald-Hartwig couplings.

Aerobic Synthesis of 2-Aminobenzoxazinones

In the synthesis of 2-aminobenzoxazinones, 2-amino-5-bromobenzoic acid provides exceptionally high yields (up to 90% on scale-up) under palladium-catalyzed aerobic oxidative coupling conditions[2]. It is the optimal choice for manufacturers looking to avoid the trace yields and catalyst poisoning associated with iodo- or hydroxyl-substituted anthranilic acids.

Multi-Substituted Quinazoline Therapeutics

For medicinal chemistry programs targeting kinase inhibitors or antimicrobial agents based on the quinazoline core, this compound serves as the ideal starting material[3]. The 5-bromo position translates to a 6-bromoquinazolinone, which acts as a highly efficient electrophile for introducing diverse aryl, alkyl, or amine substituents, streamlining the hit-to-lead optimization process.

Application Fit

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling
5-Bromo coupling reactivity, ortho-amino/carboxyl bifunctionality
Suzuki/Heck/Buchwald-Hartwig yield and regioselectivity
HCV polymerase inhibitor intermediate synthesis
Patent-documented diazotization/iodination pathway
Process scalability and intermediate purity
Quinazoline-based inhibitor synthesis (neurodegeneration research)
Scaffold assembly via 5-Br substitution, tacrine-pyrimidone hybrids
Reported AChE/GSK-3β inhibition context
Transition metal determination reagent
Vendor-documented Co, Cu, Ni, Zn detection
Analytical method verification per supplier protocol

XLogP3

1.6

Melting Point

219.5 °C

UNII

Q30190723F

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (78%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (98%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

5794-88-7

Wikipedia

5-bromoanthranilic acid
Liu et al. An allosteric modulator binds to a conformational hub in the beta2 adrenergic receptor. Nature Chemical Biology, DOI: 10.1038/s41589-020-0549-2, published online 1 June 2020

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